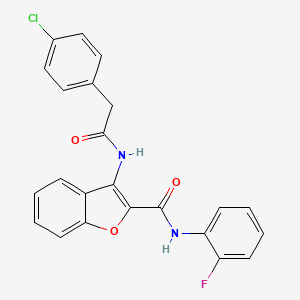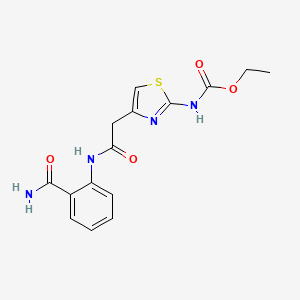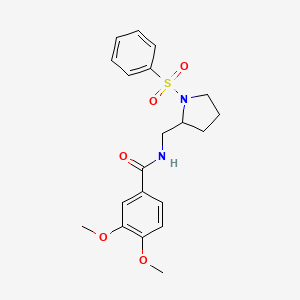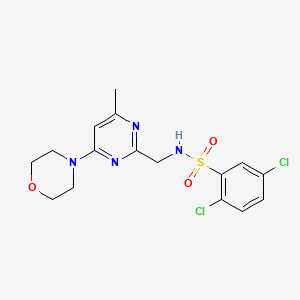
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone, also known as CTM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including depression, anxiety, and schizophrenia. In pharmacology, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been studied for its effects on the central nervous system, including its ability to modulate the activity of neurotransmitters, such as dopamine and serotonin. In neuroscience, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been investigated for its potential as a tool for studying the mechanisms underlying drug addiction and drug abuse.
Mécanisme D'action
The exact mechanism of action of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor, as well as a partial agonist at the dopamine D2 receptor. (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has also been shown to increase the release of dopamine and serotonin in certain brain regions, such as the nucleus accumbens and prefrontal cortex. These effects may contribute to its potential therapeutic effects in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include increased locomotor activity, enhanced cognitive performance, and decreased anxiety-like behavior. (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has also been shown to increase the levels of certain proteins involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF), which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments, including its high potency, selectivity, and relatively low toxicity. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Orientations Futures
There are several future directions for research on (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone. One area of interest is the development of new derivatives of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential therapeutic effects of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone in various neuropsychiatric disorders, such as depression, anxiety, and addiction. Additionally, further research is needed to elucidate the exact mechanism of action of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone and its effects on synaptic plasticity and neurogenesis. Overall, (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone represents a promising compound for use in scientific research, with potential applications in various fields of study.
Méthodes De Synthèse
(4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-tosylpiperazine in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chlorobenzaldehyde with 4-tosylpiperazine in the presence of a reducing agent, such as sodium borohydride. The synthesis of (4-Chlorophenyl)(4-tosylpiperazin-1-yl)methanone is a multi-step process that requires careful optimization of reaction conditions to obtain high yields and purity.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-14-2-8-17(9-3-14)25(23,24)21-12-10-20(11-13-21)18(22)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAMMYHOIHQTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B2986599.png)
![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2986600.png)
![7-Tert-butyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2986603.png)
![1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B2986606.png)



![N-(5-{[4-cyano-2-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2986613.png)




![Tert-butyl N-[(5,5-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2986621.png)
